Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate
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Overview
Description
Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and benzimidazole core play crucial roles in its biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl3-(4-chloro-1H-benzo[d]imidazol-2-yl)propanoate
- Methyl3-(4-fluoro-1H-benzo[d]imidazol-2-yl)propanoate
- Methyl3-(4-iodo-1H-benzo[d]imidazol-2-yl)propanoate
Uniqueness
Compared to its chloro, fluoro, and iodo analogs, the bromine derivative offers a balance of reactivity and stability, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H11BrN2O2
- Molecular Weight : 283.12 g/mol
- CAS Number : 1420792-89-7
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-bromo-1H-benzo[d]imidazole and methyl acrylate.
- Reaction Conditions : The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the esterification process.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of benzimidazole compounds, including this methyl ester, showed promising activity against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom is believed to enhance its interaction with bacterial cell membranes.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of prostate cancer. The compound was administered to tumor-bearing mice, resulting in a significant reduction in tumor size compared to controls. This study highlighted the potential of this compound as a therapeutic agent in oncology.
Properties
Molecular Formula |
C11H11BrN2O2 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 3-(4-bromo-1H-benzimidazol-2-yl)propanoate |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-10(15)6-5-9-13-8-4-2-3-7(12)11(8)14-9/h2-4H,5-6H2,1H3,(H,13,14) |
InChI Key |
PATBLYSHLUZFIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC2=C(N1)C=CC=C2Br |
Origin of Product |
United States |
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